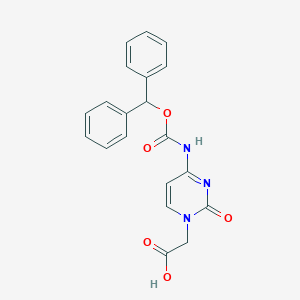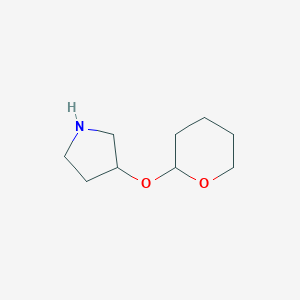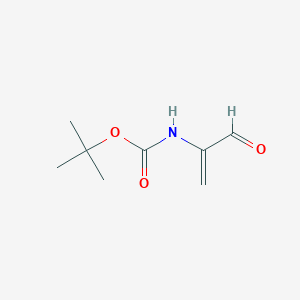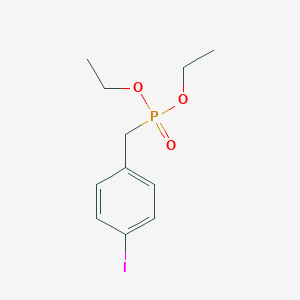
1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine, also known as IMD, is a chemical compound that has attracted attention in the field of scientific research due to its potential applications in various fields. IMD is a pyrazole derivative that has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. In particular, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to an accumulation of DNA damage and ultimately cell death. 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has also been shown to inhibit the activity of certain kinases, which are involved in signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects
1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and proliferation of cancer cells. 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has also been shown to have anti-inflammatory effects, and can inhibit the production of pro-inflammatory cytokines. In addition, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been shown to have neuroprotective effects, and can protect against oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine is that it is relatively easy to synthesize and can be obtained in large quantities. In addition, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has not yet been tested in clinical trials, so its potential as a drug candidate is still uncertain.
Orientations Futures
There are several future directions for research on 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine. One area of interest is the development of new 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine derivatives with improved potency and selectivity. Another area of interest is the identification of new targets for 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine inhibition, which could lead to the development of new therapeutic strategies for cancer and other diseases. Finally, further studies are needed to understand the mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine and its effects on cellular signaling pathways.
Méthodes De Synthèse
1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine can be synthesized using a variety of methods, including the reaction of 3-methyl-1H-pyrazole-4,5-diamine with isopropyl iodide in the presence of a base such as potassium carbonate. Other methods include the reaction of 3-methyl-1H-pyrazole-4,5-diamine with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been studied for its potential as a drug candidate for the treatment of cancer and other diseases. In biochemistry, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been studied for its effects on enzyme activity and protein structure. In materials science, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been studied for its potential as a building block for the synthesis of new materials.
Propriétés
Numéro CAS |
184172-97-2 |
|---|---|
Formule moléculaire |
C7H14N4 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
5-methyl-2-propan-2-ylpyrazole-3,4-diamine |
InChI |
InChI=1S/C7H14N4/c1-4(2)11-7(9)6(8)5(3)10-11/h4H,8-9H2,1-3H3 |
Clé InChI |
CGTQMHXEGLHVFE-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1N)N)C(C)C |
SMILES canonique |
CC1=NN(C(=C1N)N)C(C)C |
Synonymes |
1H-Pyrazole-4,5-diamine,3-methyl-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





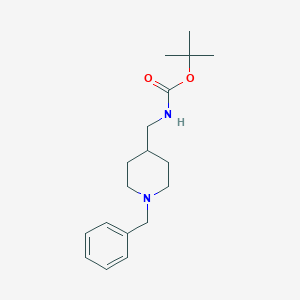
![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)
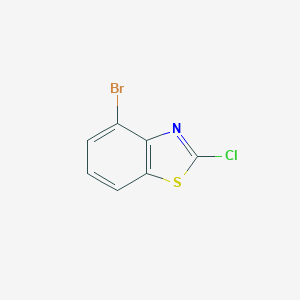
![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)
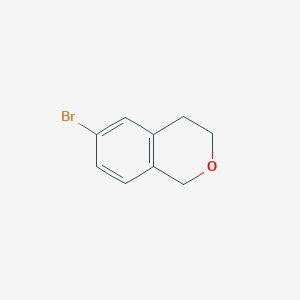
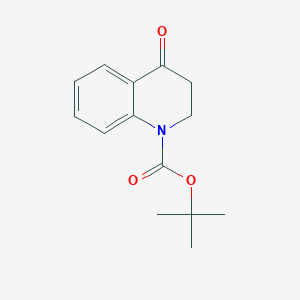
![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)

